rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans
Description
rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans is a chiral pyrrolidine derivative functionalized with a 1-methylpyrazole substituent at the 4-position and a carboxylic acid group at the 3-position. The trans stereochemistry (3R,4S) and racemic nature are critical to its structural identity, influencing its physicochemical and biological properties.
Key structural features include:
- Pyrrolidine backbone: Provides conformational rigidity.
- 1-Methylpyrazole moiety: Contributes to aromatic interactions and hydrogen bonding.
The compound’s molecular formula is C16H21Cl2N3O2, with a molecular weight of 358.26 g/mol . Its SMILES notation ([Cl-].[Cl-].Cn1ncc(c1)[C@@H]1CN(C[C@H]1C(=O)O)Cc1ccccc1) confirms the trans stereochemistry and dihydrochloride salt form .
Properties
CAS No. |
1955556-97-4 |
|---|---|
Molecular Formula |
C9H14ClN3O2 |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-12-5-6(2-11-12)7-3-10-4-8(7)9(13)14;/h2,5,7-8,10H,3-4H2,1H3,(H,13,14);1H/t7-,8+;/m0./s1 |
InChI Key |
JOKSYTADTOKCDV-KZYPOYLOSA-N |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2C(=O)O.Cl |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2C(=O)O.Cl |
Origin of Product |
United States |
Biological Activity
The compound rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, trans, is a chiral pyrrolidine derivative that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.
- Molecular Formula : C9H14ClN3O
- CAS Number : 1969288-15-0
- Molecular Weight : 203.68 g/mol
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets such as enzymes and receptors. Research indicates that it may exert effects on:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing neurological functions.
The mechanism of action is not fully elucidated but is believed to involve:
- Binding to target proteins, altering their conformation and activity.
- Modulating signaling pathways related to inflammation and neuroprotection.
Enzyme Inhibition Studies
In vitro studies have demonstrated that rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Neuroprotective Effects
Research has indicated that this compound may have neuroprotective effects in models of neurodegeneration. In a study involving neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
Anti-inflammatory Activity
In animal models, administration of the compound has been associated with decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride, a comparison with structurally similar compounds was conducted:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyrrolidine derivative | Moderate COX inhibition |
| Compound B | Pyrazole derivative | High receptor affinity |
| rac-(3R,4S)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid hydrochloride | Unique chiral configuration | Strong enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine-Pyrazole Scaffolds
The target compound belongs to a broader class of pyrrolidine derivatives substituted with pyrazole rings. Key analogues include:
Key Observations :
- The 1,3-dimethylpyrazole variant shows increased steric bulk, which may reduce solubility.
- Salt Forms: Dihydrochloride salts (e.g., ) improve aqueous solubility compared to free bases or monohydrochlorides.
Functional Group Modifications
Compounds with urea or amide linkages instead of carboxylic acids exhibit distinct properties:
- (±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid (C21H28N4O4):
- 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) :
Pharmacokinetic Implications :
- Carboxylic acid groups (as in the target compound) improve metabolic stability and renal excretion compared to ester or urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
